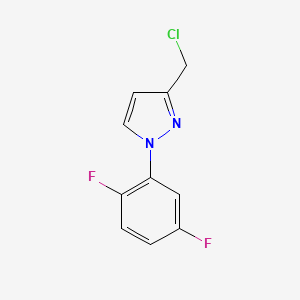
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to yield the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Pyrazoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-phenyl-1H-pyrazole: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
3-(Bromomethyl)-1-(2,5-difluorophenyl)-1H-pyrazole: Contains a bromomethyl group instead of a chloromethyl group, potentially altering its reactivity and applications.
1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole: Substituted with a methyl group instead of a chloromethyl group, affecting its chemical behavior.
Uniqueness
The unique combination of the chloromethyl and difluorophenyl groups in 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7ClF2N2 |
|---|---|
Molekulargewicht |
228.62 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-(2,5-difluorophenyl)pyrazole |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-5-7(12)1-2-9(10)13/h1-5H,6H2 |
InChI-Schlüssel |
LAPVFBKFVJQQRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N2C=CC(=N2)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


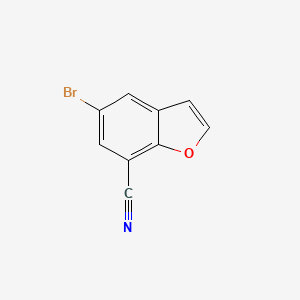
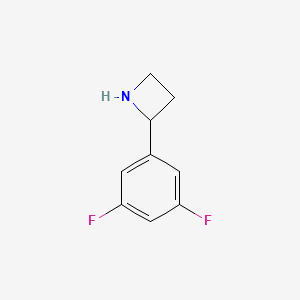

![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
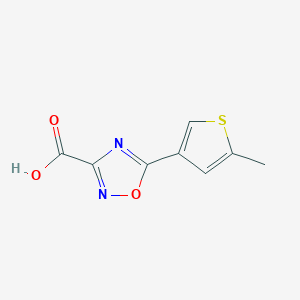



![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)

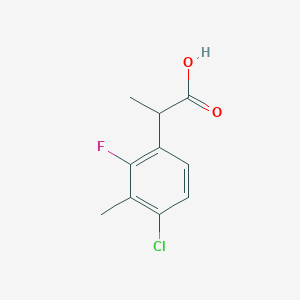
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)

